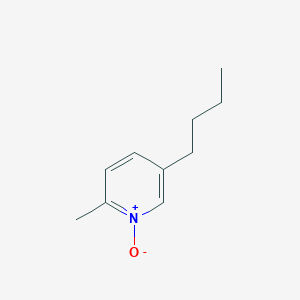
5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine is a heterocyclic compound that features a pyridine ring substituted with butyl and methyl groups, as well as an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methylpyridine with butyl halides in the presence of a base, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and high-pressure reactors to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the butyl and oxo groups, making it less versatile in certain applications.
5-Butylpyridine: Does not have the methyl and oxo groups, limiting its reactivity.
2-Methyl-1-oxo-1lambda~5~-pyridine: Similar but lacks the butyl group, affecting its physical and chemical properties.
Uniqueness
5-Butyl-2-methyl-1-oxo-1lambda~5~-pyridine is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The presence of both butyl and methyl groups, along with the oxo functionality, allows for a wide range of chemical modifications and biological interactions.
Properties
CAS No. |
62039-68-3 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-butyl-2-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H15NO/c1-3-4-5-10-7-6-9(2)11(12)8-10/h6-8H,3-5H2,1-2H3 |
InChI Key |
RPQHPUHQFJXBBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C[N+](=C(C=C1)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















